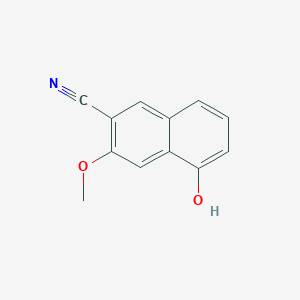
Methyl 1-benzoyl-3-methyl-pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-benzoyl-3-methyl-pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-benzoyl-3-methyl-pyrrolidine-3-carboxylate typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free base of 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product using hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-benzoyl-3-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 1-benzoyl-3-methyl-pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 1-benzoyl-3-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-pyrrolidinol
- N,N-bis(β-methoxycarbonylethyl)benzylamine
Uniqueness
Methyl 1-benzoyl-3-methyl-pyrrolidine-3-carboxylate is unique due to its specific structural features, such as the presence of both benzoyl and methoxycarbonyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
methyl 1-benzoyl-3-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-14(13(17)18-2)8-9-15(10-14)12(16)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChIキー |
RDPUQCOUUYADHK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C(=O)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


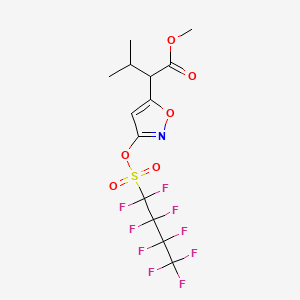
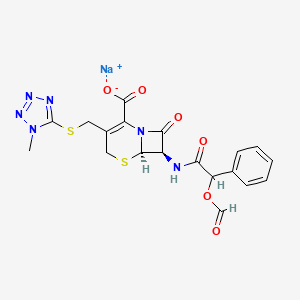
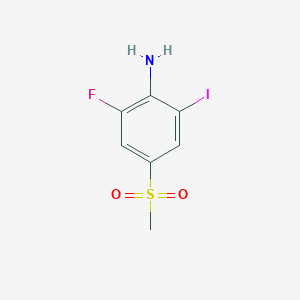
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
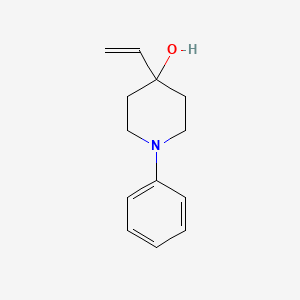
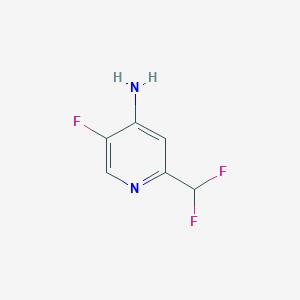
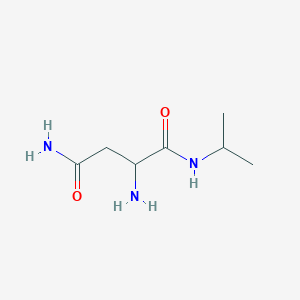
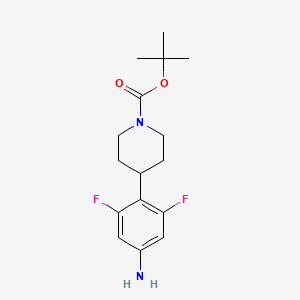
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
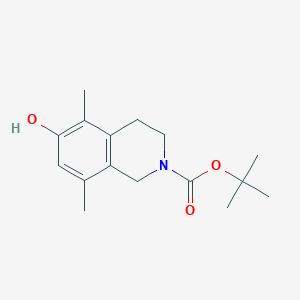
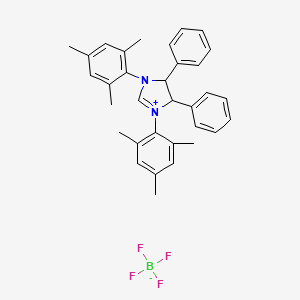
![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B13912385.png)
